Incensole acetate

Descripción

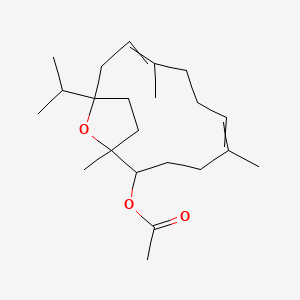

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBACKJYWZTKCA-XSLBTUIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901308 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-53-6 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Incensole Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incensole acetate (IA), a cembranoid diterpene isolated from the resin of Boswellia species (frankincense), is a key bioactive compound responsible for the resin's long-standing use in traditional medicine.[1][2][3] Initially recognized for its potent anti-inflammatory properties, recent research has unveiled a more complex pharmacological profile, encompassing neuroprotective and psychoactive effects.[3][4][5] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the diverse biological activities of this compound, with a focus on its interactions with key signaling pathways.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to two distinct, yet potentially interconnected, mechanisms: the activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Activation of TRPV3 Ion Channels

A pivotal discovery identified this compound as a potent agonist of the TRPV3 channel, a non-selective cation channel implicated in thermosensation, skin physiology, and neuronal signaling.[4][6][7] TRPV3 channels are expressed not only in the skin but also in neurons throughout the brain, although their central roles are still being elucidated.[4][6]

Psychoactive Effects: Activation of brain TRPV3 channels by this compound is directly linked to its anxiolytic-like and antidepressive-like behavioral effects.[4][6][7] Studies in wild-type mice demonstrated that administration of this compound led to these behavioral changes, which were notably absent in TRPV3 knockout (TRPV3-/-) mice, confirming the channel's mediatory role.[4][6][7] This activation is also associated with changes in c-Fos expression, a marker of neuronal activity, in brain regions involved in emotional regulation, such as the lateral septum and the central nucleus of the amygdala.[7][8]

Neuroprotective Effects: The neuroprotective effects of this compound are also partially mediated by TRPV3 channels.[5] In models of cerebral ischemia, the protective effects of IA were diminished in TRPV3 deficient mice, suggesting that channel activation contributes to neuronal survival, potentially through modulation of downstream signaling cascades.[5]

Signaling Pathway: TRPV3 Activation and Psychoactivity

Caption: TRPV3 activation by this compound in the brain.

Inhibition of NF-κB Signaling Pathway

This compound is a well-documented inhibitor of the NF-κB signaling pathway, which is a cornerstone of its potent anti-inflammatory effects.[1][2][5] NF-κB is a master transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9]

Mechanism of Inhibition: Unlike direct kinase inhibitors, this compound acts upstream of the IκB kinase (IKK) complex.[1][2] It specifically inhibits the TAK1/TAB1-mediated phosphorylation of the IKK activation loop.[1][2] This prevents the subsequent phosphorylation and degradation of the inhibitor of NF-κB alpha (IκBα), thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to initiate transcription of inflammatory genes.[1][2][10] Importantly, IA does not inhibit IKK activity directly in vitro and its effect is specific, as it does not interfere with TNFα-induced activation of JNK and p38 MAP kinases.[1][2]

Anti-inflammatory and Neuroprotective Outcomes: This inhibition of NF-κB activation leads to a significant reduction in the production of key inflammatory mediators. In various models, including traumatic brain injury and cerebral ischemia, this compound has been shown to decrease the expression of TNF-α and Interleukin-1β (IL-1β).[3][5] It also attenuates neuro-inflammation by reducing levels of glial fibrillary acidic protein (GFAP), malondialdehyde (MDA), and nitric oxide (NO) metabolites.[11][12]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the HPA Axis and BDNF Expression

This compound also exerts its antidepressant-like effects by modulating the hypothalamic-pituitary-adrenal (HPA) axis and hippocampal gene expression.[13] Chronic administration has been shown to reduce serum corticosterone levels and down-regulate the expression of corticotropin-releasing factor (CRF) in the hippocampus.[13] Concurrently, it up-regulates the expression of Brain-Derived Neurotrophic Factor (BDNF), specifically transcripts IV and VI.[13][14] This modulation of the HPA axis and enhancement of neurotrophic factor expression are established mechanisms of antidepressant action, suggesting a potential therapeutic role for this compound in depressive disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: Receptor Activity

| Target | Action | EC₅₀ | Assay System | Reference |

|---|---|---|---|---|

| TRPV3 | Agonist | 16 µM | HEK293 cells | [15] |

| TRPV3 | Agonist | 1.4 µM | Calcium Influx Assay |[10] |

Table 2: Anti-Inflammatory and Neuroprotective Activity

| Model System | Effect | Effective Concentration / Dose | Key Markers Modulated | Reference |

|---|---|---|---|---|

| TNF-α stimulated HeLa cells | Inhibition of IκBα degradation | ~25-50 µM | p-IKK, p65 nuclear accumulation | [2] |

| LPS-stimulated human monocytes | Inhibition of NF-κB DNA binding | 140 µM | NF-κB p65 | [2] |

| Mouse model of closed head injury | Neuroprotection, reduced inflammation | 10 mg/kg (i.p.) | IL-1β, TNF-α mRNA | [3] |

| Mouse model of cerebral ischemia | Reduced infarct volume | 10-50 mg/kg (i.p.) | NF-κB p50, GFAP, TNF-α, IL-1β | [5] |

| LPS-induced rats | Improved memory, reduced neuro-inflammation | 2.5 - 5 mg/kg (i.p.) | IL-6, TNF-α (↓); IL-10, BDNF (↑) |[11][12] |

Experimental Protocols

Bioassay-Guided Fractionation for NF-κB Inhibitors

This protocol outlines the general workflow used to identify this compound as an NF-κB inhibitor from Boswellia resin.[1][2]

-

Cell Culture and Stimulation: Human HeLa cells are cultured under standard conditions. For the assay, cells are pre-treated with fractions of Boswellia resin extract or vehicle control. Subsequently, inflammation is induced by stimulating the cells with human tumor necrosis factor-alpha (TNF-α, e.g., 20 ng/ml for 20 minutes).

-

Protein Extraction and Western Blotting: Following stimulation, cells are lysed, and total protein is extracted. Protein concentration is quantified (e.g., via Bradford assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: Membranes are blocked and then incubated with a primary antibody specific for the phosphorylated (active) form of IκBα or total IκBα. A horseradish peroxidase (HRP)-conjugated secondary antibody is then used.

-

Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. A reduction in IκBα degradation (i.e., a stronger total IκBα signal compared to the TNF-α-only control) indicates inhibitory activity.

-

Iterative Fractionation: The crude extract is subjected to chromatographic separation (e.g., column chromatography) to yield multiple fractions. Each fraction is tested using the bioassay. The most active fractions are selected for further separation and purification until a pure compound (this compound) is isolated.

Workflow: Bioassay-Guided Fractionation

Caption: Workflow for identifying NF-κB inhibitors.

TRPV3 Activation Assay (Calcium Imaging)

This protocol describes how the activation of TRPV3 by this compound is measured.[4][6]

-

Cell Line and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected with a plasmid encoding the human or mouse TRPV3 channel. Non-transfected cells or cells transfected with an empty vector serve as controls.

-

Calcium Indicator Loading: Cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time (e.g., 30-60 minutes) at room temperature.

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. Cells are continuously perfused with a physiological salt solution.

-

Compound Application: A baseline fluorescence ratio (e.g., 340/380 nm excitation) is established. This compound at various concentrations is then applied to the cells via the perfusion system.

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration [Ca²⁺]i are recorded as changes in the fluorescence ratio over time. The magnitude of the response is quantified, and dose-response curves are generated to calculate the EC₅₀ value. Specificity is confirmed by the lack of response in non-transfected cells or in the presence of a non-specific TRP channel blocker.

Conclusion

This compound exhibits a sophisticated, multi-target mechanism of action that accounts for its diverse pharmacological profile. Its ability to act as a potent TRPV3 agonist provides a biological basis for its psychoactive properties, including anxiolytic and antidepressant-like effects. Simultaneously, its well-defined role as an upstream inhibitor of the NF-κB pathway underpins its significant anti-inflammatory and neuroprotective activities. The further modulation of the HPA axis and BDNF expression solidifies its potential in the context of neurological and mood disorders. This dual-action profile makes this compound a compelling lead compound for the development of novel therapeutics targeting conditions with inflammatory and neurological components. Further research should focus on its pharmacokinetic profile, blood-brain barrier permeability, and the precise downstream consequences of central TRPV3 activation to fully realize its therapeutic potential.

References

- 1. This compound, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of this compound on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Effects of this compound on Neuro-inflammation, Brain-Derived Neurotrophic Factor and Memory Impairment Induced by Lipopolysaccharide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effects of this compound on Neuro-inflammation, Brain-Derived Neurotrophic Factor and Memory Impairment Induced by Lipopolysaccharide in Rats - ProQuest [proquest.com]

- 13. This compound reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Incensole Acetate: A Deep Dive into its Neuroinflammatory Role

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Incensole acetate (IA), a cembranoid diterpene isolated from the resin of Boswellia species, has emerged as a potent neuroprotective and anti-inflammatory agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in mitigating neuroinflammation. We will explore its primary mode of action through the inhibition of the pivotal nuclear factor-kappa B (NF-κB) signaling pathway, its interaction with the transient receptor potential vanilloid 3 (TRPV3) channel, and its subsequent effects on pro- and anti-inflammatory cytokine expression. This document consolidates key quantitative data from preclinical studies, presents detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases. The inflammatory cascade in the central nervous system (CNS) is largely mediated by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. A key regulator of this process is the transcription factor NF-κB, which, upon activation, orchestrates the expression of numerous pro-inflammatory genes.

This compound, derived from frankincense, has a long history in traditional medicine for its anti-inflammatory properties.[1][2] Modern scientific investigation has begun to elucidate the specific molecular targets of this compound, revealing its potential as a novel therapeutic agent for neurological conditions with an inflammatory component.[3][4] This guide will synthesize the current understanding of this compound's action in the context of neuroinflammation.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is its ability to inhibit the NF-κB signaling pathway.[2][5] NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as cytokines or lipopolysaccharides (LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

This compound intervenes in this pathway by inhibiting the phosphorylation of the IκB kinase (IKK) activation loop, a critical step for IKK activation.[5] This inhibition is mediated through the prevention of the interaction between TAK1 and TAB2, upstream components of the IKK complex.[1] By preventing IKK activation, this compound effectively blocks the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state and preventing the transcription of pro-inflammatory genes.[5] Notably, this compound's inhibitory effect is specific, as it does not interfere with the activation of other inflammatory pathways like the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5]

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Interaction with TRPV3 Channels

Beyond its direct impact on the NF-κB pathway, this compound also interacts with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, an ion channel implicated in temperature sensation and located in neurons throughout the brain.[6][7] this compound is a potent TRPV3 agonist.[6] The neuroprotective effects of this compound are partially mediated by these channels.[1][2] Studies using TRPV3 deficient mice have shown that while this compound still reduces infarct volume after ischemic injury, the effect is less pronounced compared to wild-type mice, suggesting that TRPV3 activation contributes to its overall neuroprotective activity.[1] The precise downstream mechanisms following TRPV3 activation by this compound in the context of neuroinflammation are still under investigation.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of neuroinflammation.

Table 1: Effects of this compound on Cerebral Ischemia in Mice

| Parameter | Vehicle Control | 1 mg/kg IA | 10 mg/kg IA | 50 mg/kg IA | Reference |

| Infarct Volume (mm³) | 70.78 ± 4.66 | 54.99 ± 3.57 (22% reduction) | 29.89 ± 4.22 (58% reduction) | 21.50 ± 2.74 (71% reduction) | [1] |

| Neurological Deficit Score (0-4) | 3.3 ± 0.2 | 2.7 ± 0.2 | 1.6 ± 0.2 | 0.7 ± 0.2 | [1] |

| NF-κB Activity (% of control) | ~450% | ~350% (23% reduction) | ~130% (71% reduction) | ~70% (84% reduction) | [1] |

| TNF-α Reduction | - | Significant | Significant | 88% reduction | [1] |

| IL-1β Reduction | - | Significant | Significant | 77% reduction | [1] |

| TGF-β Reduction | - | Significant | Significant | 80% reduction | [1] |

Table 2: Effects of this compound on LPS-Induced Neuroinflammation in Rats

| Parameter | LPS Control | 2.5 mg/kg IA + LPS | 5 mg/kg IA + LPS | Reference |

| IL-6 Levels | Increased | Attenuated | Attenuated | [8][9] |

| TNF-α Levels | Increased | Attenuated | Attenuated | [8][9] |

| GFAP Levels | Increased | Attenuated | Attenuated | [8][9] |

| IL-10 Levels | Decreased | Increased | Increased | [8][9] |

| BDNF Levels | Decreased | Increased | Increased | [8][9] |

Table 3: Pharmacokinetics of this compound in Mice

| Dose | Plasma Concentration (µg/ml) | Brain Concentration (µg/g) | Reference |

| 1 mg/kg | 0.127 ± 0.051 | 0.003 ± 0.001 | [1] |

| 10 mg/kg | 1.89 ± 0.32 | 0.028 ± 0.006 | [1] |

| 50 mg/kg | 10.2 ± 1.3 | 0.13 ± 0.07 | [1] |

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies used in key studies to evaluate the role of this compound in neuroinflammation.

Animal Models of Neuroinflammation

-

Objective: To induce focal cerebral ischemia to mimic stroke and assess the neuroprotective effects of this compound.

-

Procedure:

-

Mice are anesthetized.

-

A midline incision is made in the neck to expose the right common carotid artery.

-

The middle cerebral artery is occluded for 1 hour using an intraluminal filament.

-

After 1 hour, the filament is withdrawn to allow for reperfusion.

-

This compound or vehicle is administered intraperitoneally at the start of reperfusion.

-

Animals are monitored for 24 hours for neurological deficits and then euthanized.

-

Brains are harvested for infarct volume analysis and biochemical assays.[1]

-

-

Objective: To induce a systemic inflammatory response leading to neuroinflammation and memory impairment.

-

Procedure:

-

Wistar rats are randomly divided into control, LPS, and this compound + LPS groups.

-

This compound (2.5 or 5 mg/kg) or vehicle is administered intraperitoneally.

-

After a set pre-treatment time, lipopolysaccharide (LPS) is injected to induce inflammation.

-

Behavioral tests, such as the Morris water maze and passive avoidance test, are performed to assess cognitive function.

-

Animals are then euthanized, and brain tissue (specifically the hippocampus) is collected for cytokine and oxidative stress analysis.[8][9]

-

-

Objective: To induce a closed head injury and evaluate the impact of this compound on the subsequent inflammatory response and neurological recovery.

-

Procedure:

-

A closed head injury is induced in mice.

-

This compound is administered post-injury.

-

The effects on glial activation, expression of IL-1β and TNF-α mRNA, and macrophage cell death are assessed in the brain.

-

Neurological severity scores and cognitive function (e.g., using an object recognition test) are evaluated to determine functional outcome.[3][4]

-

Biochemical and Molecular Assays

-

Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in brain tissue.

-

Procedure:

-

Brain tissue is homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The total protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10) are used according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.[1][8]

-

-

Objective: To measure the activity of NF-κB in brain tissue.

-

Procedure:

-

Nuclear extracts are prepared from brain tissue.

-

A commercially available NF-κB p65 transcription factor assay kit is used.

-

This assay typically involves the binding of activated NF-κB from the nuclear extract to an oligonucleotide containing the NF-κB consensus sequence coated on a 96-well plate.

-

A primary antibody specific for the p65 subunit of NF-κB is added, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

A chromogenic substrate is added, and the absorbance is measured to quantify the amount of active NF-κB.[1]

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for evaluating this compound in vivo.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its primary mechanism of action, the targeted inhibition of the NF-κB signaling pathway, provides a solid foundation for its anti-inflammatory effects. The dose-dependent reduction in pro-inflammatory cytokines and improvement in neurological outcomes in various preclinical models underscore its therapeutic promise.

Future research should focus on several key areas:

-

Elucidating the full spectrum of the TRPV3-mediated neuroprotective pathway.

-

Investigating the long-term effects and safety profile of this compound in chronic models of neurodegenerative diseases.

-

Optimizing drug delivery systems to enhance its bioavailability and penetration across the blood-brain barrier.

-

Conducting clinical trials to translate these promising preclinical findings into effective treatments for human neurological diseases.

This in-depth technical guide provides a comprehensive overview of the current state of knowledge on this compound's role in neuroinflammation, offering a valuable resource for researchers and drug development professionals working to advance novel therapies for neurological disorders.

References

- 1. Protective effects of this compound on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound on cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. This compound, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effects of this compound on Neuro-inflammation, Brain-Derived Neurotrophic Factor and Memory Impairment Induced by Lipopolysaccharide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effects of this compound on Neuro-inflammation, Brain-Derived Neurotrophic Factor and Memory Impairment Induced by Lipopolysaccharide in Rats - ProQuest [proquest.com]

Whitepaper: The Discovery, Mechanism, and Therapeutic Potential of Incensole Acetate from Boswellia Resin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For millennia, the resin of the Boswellia tree, commonly known as frankincense, has been a cornerstone of traditional medicine, primarily for its anti-inflammatory properties.[1] Historically, these effects were largely attributed to boswellic acids. However, seminal research has unveiled a novel bioactive constituent, Incensole Acetate (IA) , a cembranoid diterpene, that possesses significant anti-inflammatory, neuroprotective, and psychoactive properties.[1][2][3] This technical guide provides an in-depth analysis of the discovery of this compound, its mechanisms of action targeting the NF-κB and TRPV3 pathways, detailed experimental protocols for its study, and a quantitative summary of its biological activities. This document serves as a core resource for professionals engaged in natural product research and the development of novel therapeutics for inflammatory and neurological disorders.

Discovery and Isolation

The identification of this compound as a key anti-inflammatory agent arose from a re-examination of Boswellia resin's bioactivity.[1] Traditional research focused on the acidic components of the resin. A pivotal study by Moussaieff et al. (2007) employed a bioassay-guided fractionation approach, specifically screening for inhibitors of nuclear factor-kappaB (NF-κB), a critical transcription factor in the inflammatory response.[1][4] This led to the isolation of two novel NF-κB inhibitors from the non-acidic fraction of the resin: this compound (IA) and its non-acetylated form, Incensole (IN).[1][4]

Bioassay-Guided Fractionation Workflow

The isolation process was systematically guided by the compound's ability to inhibit the degradation of IκBα (inhibitor of NF-κB alpha) in tumor necrosis factor-alpha (TNF-α) stimulated HeLa cells.[4] This ensured that the fractionation process was directed toward isolating the most potent anti-inflammatory constituents.

References

- 1. This compound, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Incensole Acetate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole acetate, a diterpenoid derived from the resin of Boswellia species, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of this compound. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory and psychoactive effects through detailed signaling pathway diagrams.

Chemical Structure and Properties

This compound is a cembranoid diterpene characterized by a 14-membered carbocyclic ring. Its chemical identity has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

The systematic IUPAC name for this compound is [(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate.[1] The structure features a unique bicyclic ether system embedded within the macrocycle.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₃ | [1][2] |

| Molecular Weight | 348.5 g/mol | [1][2] |

| CAS Number | 34701-53-6 | [1][2] |

| Appearance | Neat oil | [2][3] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (~25 mg/ml). Sparingly soluble in aqueous buffers. | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Experimental Protocols

Isolation and Semi-Synthesis of this compound

This compound can be isolated from the resin of Boswellia species, particularly Boswellia papyrifera, and can also be prepared by semi-synthesis from its precursor, incensole.

Objective: To isolate and acetylate incensole from Boswellia papyrifera resin to yield this compound.

Materials:

-

Crude resin of Boswellia papyrifera

-

Diethyl ether

-

n-pentane

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction of the Neutral Fraction: The crude Boswellia papyrifera resin is subjected to extraction with a non-polar solvent such as diethyl ether or n-pentane to obtain the neutral fraction, which is rich in diterpenes.

-

Acetylation of the Crude Neutral Fraction: The obtained neutral fraction, containing incensole, is dissolved in a mixture of acetic anhydride and pyridine. The reaction mixture is stirred at room temperature to facilitate the acetylation of the hydroxyl group of incensole to an acetate group.

-

Purification by Column Chromatography: The acetylated mixture is then concentrated and subjected to column chromatography on silica gel. A solvent gradient (e.g., increasing concentrations of ethyl acetate in hexane) is used to separate the components. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified using preparative HPLC to achieve high purity (>99%).[4]

-

Structural Confirmation: The final product is characterized and its structure confirmed using NMR (¹H and ¹³C) and MS analysis.

Biological Activity Assays

Objective: To determine the agonist activity of this compound on the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV3 channels.

-

This compound stock solution (in DMSO).

-

Fluo-4 AM calcium indicator dye.

-

Cell culture medium and reagents.

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Culture: HEK293 cells stably expressing TRPV3 are cultured under standard conditions.

-

Calcium Indicator Loading: Cells are loaded with the calcium-sensitive dye Fluo-4 AM according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration upon channel activation.

-

Compound Application: A baseline fluorescence reading is taken. Subsequently, varying concentrations of this compound are added to the cells.

-

Measurement of Calcium Influx: The change in fluorescence intensity, corresponding to the influx of calcium through the activated TRPV3 channels, is measured over time using a fluorometric plate reader or microscope.

-

Data Analysis: The dose-dependent increase in intracellular calcium is analyzed to determine the EC₅₀ value of this compound for TRPV3 activation. An EC₅₀ of 16 µM has been reported for this compound on HEK293 cells expressing TRPV3.[2][5]

Objective: To assess the inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Materials:

-

HeLa cells.

-

Tumor Necrosis Factor-alpha (TNF-α).

-

This compound stock solution (in DMSO).

-

Cell lysis buffer.

-

Antibodies for Western blotting (anti-IκBα, anti-phospho-IKK, and a loading control like β-actin).

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Culture and Treatment: HeLa cells are cultured and then pre-treated with various concentrations of this compound (e.g., 60-140 µM) for a specified period.[2]

-

Stimulation: The cells are then stimulated with TNF-α to activate the NF-κB pathway.

-

Cell Lysis: Following stimulation, the cells are washed and lysed to extract total cellular proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies to detect the levels of IκBα (to assess its degradation) and phosphorylated IKK (to assess the upstream kinase activity).

-

Data Analysis: The band intensities are quantified to determine the effect of this compound on TNF-α-induced IκBα degradation and IKK phosphorylation. A reduction in IκBα degradation and IKK phosphorylation indicates inhibition of the NF-κB pathway.

Signaling Pathways

Activation of TRPV3 Channel

This compound acts as a direct agonist of the TRPV3 ion channel.[2] This interaction leads to the opening of the channel, resulting in an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular calcium can trigger various downstream signaling events, contributing to the observed psychoactive effects of this compound.

Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] It has been shown to inhibit the phosphorylation of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as TRPV3 and NF-κB, underscores its therapeutic potential in inflammatory conditions and neurological disorders. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound and its derivatives.

References

- 1. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Natural product | TRPV3 agonist | TargetMol [targetmol.com]

Incensole Acetate: A Technical Guide to a Bioactive Cembranoid from Frankincense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole acetate, a cembranoid diterpene derived from the resin of Boswellia species (frankincense), has emerged as a significant bioactive compound, moving beyond the traditional attribution of frankincense's therapeutic properties solely to boswellic acids.[1] This technical guide provides a comprehensive overview of this compound's mechanisms of action, quantitative biological data, and detailed experimental protocols. The primary molecular targets identified are Nuclear Factor-kappa B (NF-κB) and the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, positioning this compound as a promising candidate for anti-inflammatory, neuroprotective, and psychoactive applications.[2][3] This document consolidates current knowledge to support further research and development efforts.

Core Bioactive Properties and Mechanisms of Action

This compound exhibits a multi-faceted pharmacological profile, primarily centered around two distinct molecular pathways.

Anti-Inflammatory and Neuroprotective Effects via NF-κB Inhibition

This compound is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2] Its mechanism does not involve direct inhibition of the IκB kinase (IKK) complex itself. Instead, it acts upstream by inhibiting the TAK/TAB-mediated phosphorylation of the IKK activation loop.[2][4] This specific action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[4] This targeted inhibition is specific, as this compound does not significantly affect the TNFα-induced activation of JNK and p38 MAP kinases.[2][4] This anti-inflammatory activity is linked to its observed neuroprotective effects in models of cerebral ischemic injury.[5]

Psychoactive Effects via TRPV3 Channel Activation

This compound demonstrates significant anxiolytic and antidepressant-like activities, which are mediated through its potent agonism of the TRPV3 ion channel.[6][7] TRPV3, a non-selective cation channel, is expressed in the brain and implicated in emotional regulation.[3][8] Activation of TRPV3 by this compound leads to an influx of calcium ions, which is believed to underpin its psychoactive effects.[9] This activity is highly selective, with this compound showing little to no effect on TRPV1, TRPV2, or TRPV4 channels.[6]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: In Vitro Bioactivity

| Parameter | Assay Description | Cell Line | Value | Reference(s) |

| EC₅₀ | TRPV3 Channel Activation (Calcium Influx) | HEK293 (expressing TRPV3) | 16 µM | [9][10] |

| EC₅₀ | TRPV3 Channel Activation (Calcium Influx) | HEK293 (expressing TRPV3) | 1.4 µM | [11] |

| Effective Conc. | Inhibition of IκBα Degradation | HeLa (TNF-α stimulated) | 60 - 140 µM | [9] |

| Effective Conc. | Neuroprotection against Aβ₂₅₋₃₅ | hOBNSCs | 100 µM | [12][13] |

Note: The discrepancy in reported EC₅₀ values for TRPV3 activation may reflect differences in experimental conditions or assay systems and warrants further investigation.

Table 2: In Vivo Efficacy

| Activity | Animal Model | Species | Dosage | Key Outcome | Reference(s) |

| Anxiolytic | Elevated Plus Maze | Mouse | 50 mg/kg (i.p.) | Increased time in open arms | [9] |

| Antidepressant | Forced Swim Test | Mouse | 50 mg/kg (i.p.) | Reduced immobility time | [9] |

| Anti-inflammatory | Carrageenan-induced Paw Edema | Mouse | 50 mg/kg (i.p.) | Reduced paw edema | [9] |

| Neuroprotection | Cerebral Ischemia (1h MCAO) | Mouse | 1, 10, 50 mg/kg (i.p.) | 22%, 58%, 71% reduction in infarct volume, respectively | [5] |

Structure-Activity Relationship: Incensole vs. This compound

Both incensole and its acetylated form, this compound, are bioactive. However, the presence of the acetate group modifies the potency depending on the molecular target.

-

TRPV3 Activation: The acetate group appears critical for potent activation. A study of semi-synthetic derivatives found this compound to be the most active compound for TRPV3-mediated calcium influx.[11]

-

NF-κB Inhibition & Anti-Cancer Activity: Both compounds inhibit NF-κB.[2][4] However, in a melanoma cell migration model, incensole was found to be more potent than this compound, suggesting the free hydroxyl group may be more favorable for certain anti-inflammatory and anti-cancer activities.[14]

Key Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize the bioactivity of this compound. These are representative protocols compiled from the literature.

Protocol: NF-κB Inhibition via IκBα Degradation Assay

-

Cell Culture: Culture human cervical cancer (HeLa) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Pre-incubate cells for 2 hours with varying concentrations of this compound (e.g., 10-220 µM) or vehicle control (e.g., ethanol or DMSO).

-

Stimulation: Stimulate the cells with 20 ng/mL of human TNF-α for 20 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against IκBα (1:1000) and a loading control like β-actin (1:5000).

-

Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL detection system and quantify band density using image analysis software. Normalize IκBα levels to the loading control.

Protocol: TRPV3 Activation via Calcium Influx Assay

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV3 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells onto 96-well black-walled, clear-bottom plates and grow to ~90% confluency.

-

Dye Loading:

-

Wash cells with a physiological salt solution (e.g., HBSS).

-

Load cells with a calcium indicator dye (e.g., 2 µM Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.

-

-

Assay:

-

Wash cells to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Record baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

-

Add varying concentrations of this compound and immediately begin recording fluorescence changes over time.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Protocol: In Vivo Anxiolytic Activity (Elevated Plus Maze)

-

Animals: Use adult male mice (e.g., C57BL/6 strain). Acclimatize animals to the housing facility for at least one week before testing.

-

Apparatus: An elevated, plus-shaped maze (+) with two open arms and two perpendicular, enclosed arms.

-

Procedure:

-

Administer this compound (50 mg/kg) or vehicle (isopropanol:emulphor:saline = 1:1:18) via intraperitoneal (i.p.) injection.

-

After a 30-40 minute absorption period, place the mouse on the central platform of the maze, facing a closed arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using an overhead video camera linked to tracking software.

-

-

Data Analysis: Quantify the time spent in the open arms and the number of entries into the open arms. An increase in these parameters relative to the vehicle control indicates anxiolytic-like activity. Total distance traveled can be used as a control for general locomotor effects.

Knowledge Gaps and Future Directions

Pharmacokinetics and Bioavailability

A significant knowledge gap exists regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound.[11] To advance its development as a therapeutic agent, future studies must focus on:

-

Determining its oral bioavailability.

-

Identifying its metabolic pathways and major metabolites.

-

Assessing its ability to cross the blood-brain barrier, which is critical for its neuro-active and psychoactive effects.

Toxicology and Safety Profile

Comprehensive safety and toxicology data for purified this compound are currently lacking. Formal acute and chronic toxicity studies, following OECD guidelines, are necessary to establish a safety profile. This includes determining the LD₅₀ and evaluating potential organ toxicity through histopathological analysis.[15]

Synergistic Effects

Frankincense resin is a complex mixture of bioactive compounds, including various boswellic acids and other diterpenes. Research into the potential synergistic or additive effects of this compound when combined with these other constituents could reveal enhanced therapeutic efficacy and provide a rationale for the development of standardized, multi-component botanical drugs.[11]

References

- 1. Incensole - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protective effects of this compound on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound prevents beta-amyloid-induced neurotoxicity in human olfactory bulb neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Incensole enhances anti-tumor immunity and inhibits melanoma progression by modulating macrophage polarization and suppressing metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute oral toxicity and anti-inflammatory evaluation of methanolic extract of Rotula aquatica roots in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Psychoactive Effects of Incensole Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incensole acetate is a macrocyclic diterpenoid found in the resin of trees belonging to the Boswellia species, commonly known as frankincense.[1][2] For millennia, the burning of this resin as incense has been a cornerstone of cultural and religious ceremonies, believed to induce a state of spiritual exaltation.[1][3][4] Scientific investigation has identified this compound as a key bioactive component responsible for the psychoactive effects of frankincense.[1][2] This technical guide provides an in-depth analysis of the psychoactive properties of this compound, its mechanism of action, and the experimental evidence supporting its potential as a novel therapeutic agent for anxiety and depression. The compound has demonstrated anxiolytic-like and antidepressant-like effects in preclinical models, which are primarily mediated through the activation of Transient Receptor Potential Vanilloid 3 (TRPV3) channels in the brain.[1][3][4][5][6]

Core Mechanism of Action: TRPV3 Channel Activation

The primary psychoactive effects of this compound are elicited through its action as a potent agonist of the TRPV3 ion channel.[1][4][5][6] While TRPV3 channels are highly expressed in skin epithelial cells and are involved in the perception of warmth, their mRNA has also been detected in neurons throughout the brain.[1][3][4] The work of Moussaieff et al. (2008) was pivotal in demonstrating that the anxiolytic and antidepressant-like behavioral effects of this compound are mediated by these channels.[1][3][4][5][6] In wild-type mice, this compound administration led to significant behavioral changes indicative of reduced anxiety and depression.[1] Conversely, these effects were absent in TRPV3 knockout mice (TRPV3-/-), confirming that the TRPV3 channel is the molecular target for this compound's psychoactivity.[1][3][4][5][6] Furthermore, this compound was shown to activate TRPV3 channels in stably expressed HEK293 cells.[1][3]

The activation of TRPV3 channels by this compound also leads to changes in brain activity, as evidenced by altered c-Fos expression in various brain regions.[1] Notably, this compound administration resulted in increased c-Fos expression in the lateral septum, central nucleus of the amygdala, solitary complex, and bed nucleus of the stria terminalis, all areas implicated in the regulation of emotion and stress.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Behavioral Effects of this compound in Mice

| Behavioral Test | Species/Strain | Dose (mg/kg, i.p.) | Key Finding | Reference |

| Elevated Plus Maze | Sabra (female) | 50 | Significant increase in time spent in open arms | [1] |

| Elevated Plus Maze | C57BL/6 (wild-type) | 75 | Significant increase in time spent in open arms | [1] |

| Forced Swim Test | Sabra (female) | 50 | Significant reduction in immobility time | [1] |

| Forced Swim Test | C57BL/6 (wild-type) | 75 | Significant reduction in immobility time | [1] |

| Forced Swim Test | Submissive mice | 10 | Significant antidepressant-like effects | [7] |

| Open Field Test | Sabra (female) | 50 | Significant reduction in locomotion and rearing | [1] |

| Dominant-Submissive Relationship Test | Submissive mice | 1 and 5 (chronic daily) | Dose- and time-dependent reduction in submissiveness | [7] |

Table 2: In Vitro and Molecular Effects of this compound

| Assay | System | Concentration | Key Finding | Reference |

| TRPV3 Activation | HEK293 cells expressing mouse TRPV3-YFP | EC50 = 16 µM | Potent activation of TRPV3 channels | [8] |

| NF-κB Activation Inhibition | TNF-α-stimulated HeLa cells | 60-140 µM | Inhibition of IκBα degradation | [8] |

| Hippocampal Gene Expression | Submissive mice | 1 and 5 mg/kg (chronic daily) | Upregulation of BDNF transcripts IV and VI; Downregulation of CRF | [7] |

| Serum Corticosterone Levels | Submissive mice | 1 and 5 mg/kg (chronic daily) | Reduction in serum corticosterone | [7] |

Experimental Protocols

Behavioral Assays in Mice

1. Elevated Plus Maze Test for Anxiolytic-like Effects

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Procedure:

-

Female Sabra mice (15-20 weeks old) were administered this compound (50 mg/kg) or vehicle (isopropanol:emulphor:saline = 1:1:18) via intraperitoneal (i.p.) injection.[1] Diazepam (5 mg/kg) was used as a positive control.[4]

-

30 to 40 minutes post-injection, each mouse was placed in the center of the maze, facing an open arm.[1][4]

-

The primary measure of anxiety-like behavior was the time spent in the open arms relative to the total time spent in both open and closed arms.[1]

-

2. Porsolt Forced Swim Test for Antidepressant-like Effects

-

Apparatus: A transparent cylinder filled with water.

-

Procedure:

-

Female Sabra mice were injected i.p. with this compound (50 mg/kg) or vehicle.[1] Desipramine (15 mg/kg) served as a positive control.[4]

-

30 to 40 minutes after injection, mice were placed in the water-filled cylinder.[1][4]

-

The total duration of immobility during a 9-minute test period was recorded.[1] A state of immobility was defined as the mouse making only the minimal movements necessary to keep its head above water.

-

3. Open Field Test for Locomotor Activity

-

Apparatus: An open field arena (30x40 cm) divided into 20 equal squares.[1]

-

Procedure:

In Vitro Assays

1. TRPV3 Channel Activation in HEK293 Cells

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing mouse TRPV3-YFP.[1]

-

Procedure:

-

HEK293 cells expressing TRPV3 were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]

-

The effect of this compound on TRPV3 channel activation was assessed by measuring changes in intracellular calcium concentration or by whole-cell patch-clamp electrophysiology.[4]

-

Data were collected and analyzed to determine the potency and efficacy of this compound as a TRPV3 agonist.[1]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound's psychoactive effects.

References

- 1. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Psychoactive Component of Incense [radical-research.com]

- 3. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. This compound reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

The Modulatory Role of Incensole Acetate on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incensole acetate, a cembranoid diterpene isolated from the resin of Boswellia species, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties.[1][2] A primary mechanism underlying these effects is its targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the NF-κB cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers, most commonly a heterodimer of p65 (RelA) and p50, are sequestered in the cytoplasm in an inactive state through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key member.

Activation of the canonical NF-κB pathway is initiated by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as lipopolysaccharides (LPS).[3] These stimuli trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 dimer, facilitating its translocation into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound as a Modulator of NF-κB Signaling

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway.[3][5] Its primary mechanism of action involves the inhibition of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[5] Specifically, research has shown that this compound inhibits the TAK/TAB-mediated IKK activation loop phosphorylation.[3][5] This action prevents the release and nuclear translocation of the active p65 subunit of NF-κB.[5] Consequently, the transcription of NF-κB target genes is suppressed, leading to the observed anti-inflammatory effects. It is noteworthy that this compound's inhibitory effect appears to be specific, as it has been shown not to interfere with TNFα-induced activation of other signaling molecules like c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase.[3]

Visualization of the NF-κB Signaling Pathway and this compound's Point of Intervention

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the NF-κB pathway have been quantified in various studies. The following tables summarize key findings.

Table 1: Dose-Dependent Inhibition of IκBα Degradation by this compound

| Cell Line | Stimulant | This compound Concentration | % Inhibition of IκBα Degradation | Reference |

| HeLa | TNF-α (20 ng/mL) | 55 µM | Moderate Inhibition | [5] |

| HeLa | TNF-α (20 ng/mL) | 110 µM | Strong Inhibition | [5] |

| HeLa | TNF-α (20 ng/mL) | 220 µM | Complete Inhibition | [5] |

Table 2: Dose-Dependent Inhibition of NF-κB Activity in a Mouse Model of Cerebral Ischemia

| Treatment Group | Dose of this compound | % Reduction in NF-κB Activity | Reference |

| Ischemia + Vehicle | 0 mg/kg | 0% (Control) | [6] |

| Ischemia + this compound | 1 mg/kg | 23% | [6] |

| Ischemia + this compound | 10 mg/kg | 71% | [6] |

| Ischemia + this compound | 50 mg/kg | 84% | [6] |

Table 3: Effect of this compound on Inflammatory Mediator Expression in a Mouse Model of Closed Head Injury

| Gene | Treatment | Fold Change vs. Control | Reference |

| IL-1β mRNA | This compound (50 mg/kg) | Significant Decrease | [2] |

| TNF-α mRNA | This compound (50 mg/kg) | Significant Decrease | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Plate A549 cells in 24-well plates at a density of 5 x 10^4 cells/well.

-

After 24 hours, co-transfect the cells with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with this compound for 2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as a percentage of the activity in stimulated, untreated cells.

-

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to detect changes in the levels of total and phosphorylated IκBα.

Protocol:

-

Cell Culture and Treatment:

-

Culture HeLa cells in 6-well plates until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 20 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB.

Protocol:

-

Cell Culture and Treatment:

-

Grow HeLa cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound (e.g., 140 µM) for 2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 20 minutes.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions through its targeted inhibition of the NF-κB signaling pathway. Its ability to prevent IKK activation and subsequent p65 nuclear translocation provides a clear molecular basis for its observed anti-inflammatory and neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic applications of this promising natural compound.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. This compound: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of this compound on cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

Anxiolytic and Antidepressant Properties of Incensole Acetate: A Technical Guide

Abstract

Incensole acetate (IA), a cembrenoid diterpene derived from the resin of Boswellia species (frankincense), has emerged as a psychoactive compound with significant therapeutic potential. Traditionally used for millennia in cultural and religious ceremonies, recent scientific investigation has elucidated the neuropharmacological basis for its perceived effects on mood and emotion.[1][2] Preclinical studies have robustly demonstrated its anxiolytic-like and antidepressant-like activities. The primary mechanism of action is the potent and specific activation of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel in the brain.[1][2][3] Additionally, IA exhibits significant anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a mechanism increasingly linked to the pathophysiology of depression.[4][5] This document provides a comprehensive technical overview of the current research on this compound, detailing its mechanisms of action, summarizing quantitative preclinical data, outlining key experimental protocols, and visualizing its molecular pathways.

Mechanisms of Action

The psychoactive effects of this compound are attributed to its interaction with distinct molecular targets in the central nervous system, primarily involving ion channel modulation and anti-inflammatory pathways.

Primary Mechanism: TRPV3 Channel Activation

The principal driver of IA's anxiolytic and antidepressant effects is its function as a potent agonist of the TRPV3 ion channel.[1][6] While TRPV3 channels are highly expressed in the skin and are involved in temperature sensation, their mRNA has also been detected in neurons throughout the brain.[1][2] The psychoactive effects of IA are mediated by these central TRPV3 channels.[1]

Studies using TRPV3 knockout (TRPV3-/-) mice have been pivotal in confirming this mechanism; the anxiolytic and antidepressant-like behavioral effects observed in wild-type mice following IA administration were completely absent in their TRPV3-/- counterparts.[1][3] IA demonstrates high specificity for this channel, showing little to no effect on TRPV1, TRPV2, TRPV4, and a panel of 24 other receptors and ion channels.[1][2] The activation of brain TRPV3 channels by IA leads to measurable changes in neuronal activity, evidenced by altered c-Fos expression in key emotion-regulating brain regions, including the lateral septum and the central nucleus of the amygdala.[6]

Secondary Mechanism: Anti-inflammatory Action via NF-κB Inhibition

Beyond its direct action on ion channels, IA possesses potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4][5] The NF-κB pathway is a critical regulator of gene expression involved in inflammation and immune responses.[7] Chronic neuroinflammation, often mediated by NF-κB, is strongly implicated in the pathophysiology of major depressive disorder.

IA specifically inhibits the phosphorylation of the IκB kinase (IKK) activation loop, which is a crucial step for the activation of NF-κB.[4] This prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[4][7] This anti-inflammatory effect is specific, as IA does not interfere with other signaling pathways like JNK or p38 MAPK.[4][5] By reducing the inflammatory load, IA may alleviate depressive symptoms associated with neuroinflammation.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Chronic administration of IA has been shown to modulate the HPA axis, a central neuroendocrine system that governs the stress response and is frequently dysregulated in depression.[8][9] In animal models of submissive behavior, chronic IA treatment reduced elevated serum corticosterone levels.[8][9][10] This was accompanied by a down-regulation of corticotropin-releasing factor (CRF) and an up-regulation of brain-derived neurotrophic factor (BDNF) transcripts in the hippocampus.[8][9] These findings suggest that IA can normalize HPA axis hyperactivity, a key biological underpinning of depression.

Preclinical Evidence: Behavioral Studies

The anxiolytic and antidepressant-like properties of this compound have been validated in several standard preclinical behavioral models.

Table 1: Summary of Behavioral Effects of this compound

| Behavioral Test | Species/Strain | Dose (Route) | Key Finding | Indication |

| Elevated Plus Maze (EPM) | Sabra Mice | 50 mg/kg (i.p.) | Significantly increased time spent in the open arms of the maze.[1][11] | Anxiolytic-like effect |

| Forced Swim Test (FST) | Sabra Mice | 50 mg/kg (i.p.) | Significantly reduced immobility time.[1][11] | Antidepressant-like effect |

| Forced Swim Test (FST) | Submissive Mice | 10 mg/kg (i.p.) | Significantly reduced immobility time in a stress-susceptible animal model.[8][10][12] | Antidepressant-like effect |

| Dominant-Submissive Relationship (DSR) Test | Sabra Mice | 1 or 5 mg/kg/day for 3 weeks (i.p.) | Dose- and time-dependently reduced submissive behavior and decreased serum corticosterone levels.[8][9] | Antidepressant-like effect (chronic) |

| Open Field Test (OFT) | Sabra Mice | 50 mg/kg (i.p.) | No significant effect on general locomotion or rearing, confirming that EPM/FST results are not due to motor stimulation.[1][6] | Lack of psychostimulant effect |

Quantitative Pharmacological Data

In vitro studies have quantified the potency of this compound at its primary molecular targets.

Table 2: In Vitro Pharmacological Data of this compound

| Target/Assay | Cell Line | Parameter | Value (Concentration) | Reference |

| TRPV3 Channel Activation | HEK293 (expressing TRPV3) | EC50 | 16 µM | [11] |

| Inhibition of IκBα Degradation (NF-κB pathway) | HeLa (TNF-α stimulated) | Effective Concentration | 60-140 µM | [11] |

Key Experimental Protocols

The following sections detail the methodologies for the key behavioral assays used to characterize the psychoactive properties of this compound.

Elevated Plus Maze (EPM)

This assay is the gold standard for assessing anxiolytic-like activity in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two closed arms (enclosed by high walls).

-

Animals: Female Sabra mice (15-20 weeks old) are typically used.[1][6]

-

Drug Administration:

-

Procedure:

-

Each mouse is placed individually at the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze freely for a 5-minute period.[1][6]

-

Behavior is recorded by an overhead camera.

-

Primary endpoints measured are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

-

The maze is cleaned thoroughly between trials to eliminate olfactory cues.

-

Forced Swim Test (FST)

The FST is a widely used model for screening antidepressant-like activity.

-

Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[12]

-

Drug Administration:

-

Procedure:

-

Mice are gently placed into the cylinder of water.

-

Behavior is observed, and the duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded, usually during the final 4-7 minutes of the test.[12]

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Discussion and Future Directions

The existing body of evidence strongly supports the anxiolytic and antidepressant potential of this compound. Its dual mechanism of action—TRPV3 agonism and NF-κB inhibition—presents a novel therapeutic strategy, distinct from conventional monoaminergic antidepressants. The activation of TRPV3 channels in the brain as a method for emotional regulation is a particularly innovative concept that warrants further exploration.[1]

Future research should focus on several key areas:

-

Pharmacokinetics and Brain Penetration: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of IA and to confirm its ability to cross the blood-brain barrier in effective concentrations.

-

Chronic Dosing and Safety: Long-term toxicological studies are required to establish a comprehensive safety profile for chronic administration.

-

Clinical Translation: Well-designed, placebo-controlled clinical trials are the necessary next step to determine if the promising preclinical results translate to efficacy in human populations with anxiety and depressive disorders.

-

Target Engagement: Elucidating the precise downstream signaling cascades following TRPV3 activation in neurons will provide a more complete picture of its neurobiological effects.

Conclusion

This compound is a promising natural compound with demonstrated anxiolytic and antidepressant-like activities in preclinical models. Its unique mechanisms, centered on TRPV3 activation and NF-κB inhibition, offer a novel avenue for the development of new therapeutics for mood disorders. The convergence of its direct neurocircuitry modulation, anti-inflammatory action, and HPA axis regulation makes it a compelling candidate for further drug development and clinical investigation.

References

- 1. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. This compound, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.biu.ac.il [cris.biu.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

The Neuroprotective Potential of Incensole Acetate: A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals